9-Benzyl-1,8-difluoroanthracene
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Overview
Description
9-Benzyl-1,8-difluoroanthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. The compound is characterized by the presence of a benzyl group at the 9th position and fluorine atoms at the 1st and 8th positions. This unique structure imparts distinct photophysical and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium salts in the presence of fluoroborate to introduce fluorine atoms . The benzyl group can be introduced through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 9-Benzyl-1,8-difluoroanthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-1,8-difluoroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to simpler anthracene derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and ammonium hydroxide are often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or thiourea.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Simpler anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9-Benzyl-1,8-difluoroanthracene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Benzyl-1,8-difluoroanthracene involves its interaction with molecular targets through its aromatic and fluorinated structure. The fluorine atoms enhance the compound’s ability to participate in nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis . The benzyl group can also influence the compound’s reactivity and interaction with biological targets, potentially enhancing its biological activity .
Comparison with Similar Compounds
1,8-Difluoroanthracene: Lacks the benzyl group but shares the fluorine substitution pattern.
9-Benzyl-1,8-dichloroanthracene: Similar structure but with chlorine atoms instead of fluorine.
9-Benzyl-1,8-dimethoxyanthracene: Contains methoxy groups instead of fluorine atoms.
Uniqueness: 9-Benzyl-1,8-difluoroanthracene is unique due to the combination of the benzyl group and fluorine atoms, which imparts distinct chemical and photophysical properties. The presence of fluorine atoms enhances its reactivity in nucleophilic substitution reactions, while the benzyl group can influence its interaction with biological targets, making it a versatile compound in both chemical synthesis and biological applications .
Properties
CAS No. |
184920-29-4 |
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Molecular Formula |
C21H14F2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
9-benzyl-1,8-difluoroanthracene |
InChI |
InChI=1S/C21H14F2/c22-18-10-4-8-15-13-16-9-5-11-19(23)21(16)17(20(15)18)12-14-6-2-1-3-7-14/h1-11,13H,12H2 |
InChI Key |
GOKAYHAJAIPACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C(=CC4=C2C(=CC=C4)F)C=CC=C3F |
Origin of Product |
United States |
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